
5-Bromo-2,2-dimethoxypentanoic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,11-Bis(methylsulfonylsulfanyl)undecane is an organic compound characterized by the presence of two methylsulfonylsulfanyl groups attached to an undecane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(methylsulfonylsulfanyl)undecane typically involves the reaction of 1,11-dibromoundecane with sodium methylsulfonylsulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylsulfonylsulfanyl groups.
Industrial Production Methods
Industrial production of 1,11-Bis(methylsulfonylsulfanyl)undecane follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
1,11-Bis(methylsulfonylsulfanyl)undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups back to thiol groups.
Substitution: The methylsulfonylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,11-Bis(methylsulfonylsulfanyl)undecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,11-Bis(methylsulfonylsulfanyl)undecane involves its interaction with molecular targets through its sulfonyl and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation.
類似化合物との比較
1,11-Bis(methylsulfonylsulfanyl)undecane can be compared with other similar compounds such as:
1,11-Dibromoundecane: A precursor in the synthesis of 1,11-Bis(methylsulfonylsulfanyl)undecane.
1,11-Bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)undecane: A compound with similar structural features but different functional groups.
Spiro[5.5]undecane derivatives: Compounds with similar carbon skeletons but different substituents.
The uniqueness of 1,11-Bis(methylsulfonylsulfanyl)undecane lies in its dual sulfonylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity.
特性
分子式 |
C13H28O4S4 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC名 |
1,11-bis(methylsulfonylsulfanyl)undecane |
InChI |
InChI=1S/C13H28O4S4/c1-20(14,15)18-12-10-8-6-4-3-5-7-9-11-13-19-21(2,16)17/h3-13H2,1-2H3 |
InChIキー |
NWTGVRZMPYJNKV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)SCCCCCCCCCCCSS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


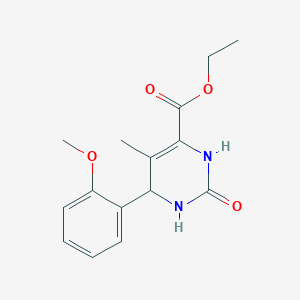
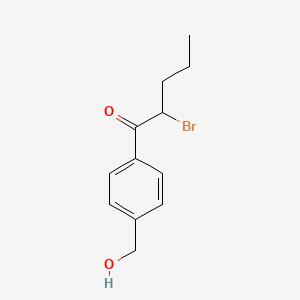
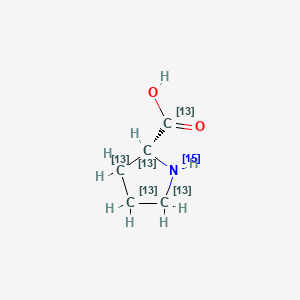
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
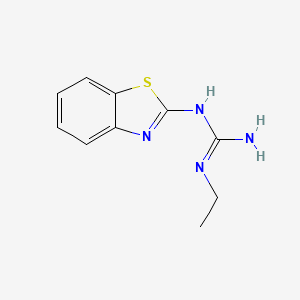
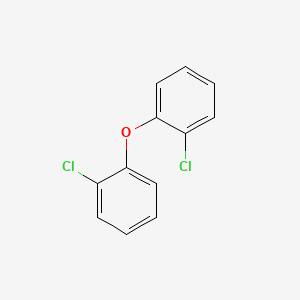
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)

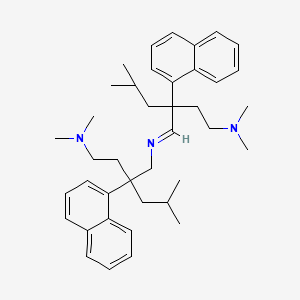
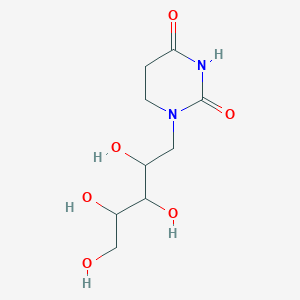

![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)
![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)
![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)
